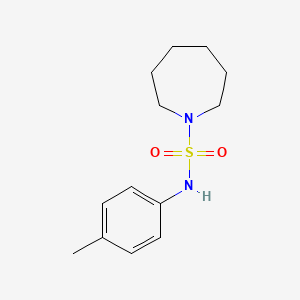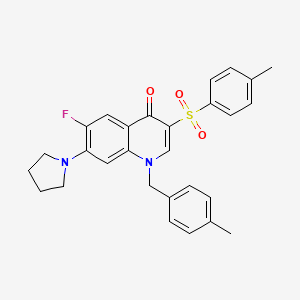
6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" is a fluoroquinoline derivative, which is a class of compounds known for their antibacterial and antiplasmodial activities. These compounds are characterized by a quinoline nucleus substituted with various functional groups that can significantly affect their biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of fluoroquinoline derivatives often involves the introduction of substituents at key positions on the quinoline nucleus to enhance their activity. For instance, in the synthesis of new fluoroquinolone antibacterials, pyrrolidine derivatives with alkyloxime and aminomethyl substituents were coupled with quinolinecarboxylic acids, resulting in compounds with potent antimicrobial activity against a range of organisms, including resistant strains of Staphylococcus aureus . Similarly, the substitution of 6-fluoroquinolines at the 2 and 4 positions led to compounds with significant antiplasmodial activity, as demonstrated by their in vitro and in vivo efficacy against Plasmodium falciparum and Plasmodium berghei .
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives is crucial for their biological activity. The presence of a fluorine atom at the C-8 position of the quinolone nucleus, for example, has been shown to enhance activity against Gram-positive organisms . Additionally, the structure-activity relationships indicate that the physicochemical properties, such as log P and log D, and the permeability of these compounds are important determinants of their antiplasmodial activity . The ion-pair complex study of a related compound, 1-(4-fluorobenzyl)pyridinium, highlights the significance of intramolecular and intermolecular hydrogen bonds and π-π stacking interactions in stabilizing the crystal structure, which may also be relevant for the stability of fluoroquinoline derivatives .
Chemical Reactions Analysis
The chemical reactivity of fluoroquinoline derivatives is influenced by the substituents present on the quinoline nucleus. The introduction of an oxime group in the synthesis of new fluoroquinolones has been shown to improve the pharmacokinetic parameters of these compounds . The reactivity of these compounds with biological targets, such as DNA gyrase and topoisomerase IV, is essential for their antibacterial action, while their interaction with heme or other targets within the Plasmodium parasite is key to their antiplasmodial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinoline derivatives, such as solubility, stability, and permeability, are critical for their biological efficacy and pharmacokinetic profile. The oxime moiety in the fluoroquinolones has been found to improve these properties, leading to better in vivo efficacy . The calculated physicochemical parameters, such as ligand efficiency, and experimentally determined permeability, are indicative of the potential of these compounds as therapeutic agents . The stability of the crystal structure, as influenced by hydrogen bonding and stacking interactions, is also an important aspect of their physical properties .
科学的研究の応用
Radiopharmaceutical Applications
cGMP Production of Radiopharmaceutical [18 F]MK-6240 for PET Imaging Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is developed for PET imaging of human neurofibrillary tangles, a hallmark of Alzheimer's disease. This study discusses the automated radiosynthesis of [18 F]MK-6240, meeting FDA and USP standards for PET radiopharmaceuticals, indicating the relevance of fluorinated compounds in diagnostic imaging and neurodegenerative disease research (Collier et al., 2017).
Fluorinated Heterocycles Synthesis
1,3-Dipolar Cycloaddition of Difluoro-Substituted Azomethine Ylides This study explores the synthesis of 2-fluoro-4,5-dihydropyrroles via reactions involving difluorocarbene, highlighting the versatility of fluorinated intermediates in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of complex fluorinated compounds like "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" (Novikov et al., 2005).
Bio-Organometallic Complexes
Bimetallic Ruthenium(II) Bridged by a Dypyrromethene Chromophore This research outlines the synthesis and DNA binding properties of a bimetallic Ru(II) complex, showcasing the application of fluorinated compounds in the development of potential therapeutic agents. Such studies imply the utility of fluorinated quinolines in medicinal chemistry, particularly in designing drugs and diagnostics (Swavey & Wang, 2015).
Synthesis and Application in Antibacterial Agents
Synthesis and Structure-Activity Relationships of Quinolonecarboxylic Acid Antibacterials Research focusing on the synthesis of quinolonecarboxylic acids with fluorine substitutions reveals their potent antibacterial activity against a broad spectrum of pathogens. Such studies demonstrate the critical role of fluorine in enhancing the antimicrobial efficacy of quinolines, suggesting potential applications for "this compound" in developing new antibacterial agents (Miyamoto et al., 1990).
特性
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-5-9-21(10-6-19)17-31-18-27(35(33,34)22-11-7-20(2)8-12-22)28(32)23-15-24(29)26(16-25(23)31)30-13-3-4-14-30/h5-12,15-16,18H,3-4,13-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBWRGPRVPLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

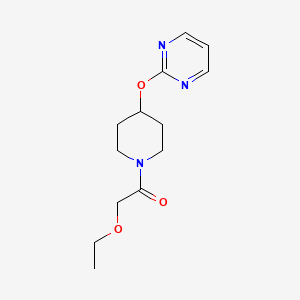
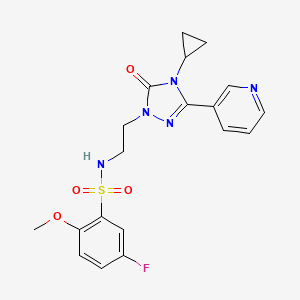
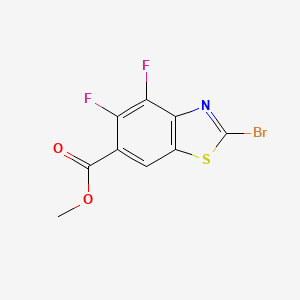
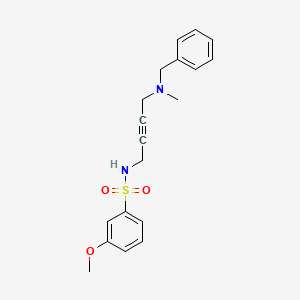
![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)
![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)
![1-(2,5-Difluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2537782.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2537787.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)
![Ethyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2537791.png)
